1-Acetylpiperazine

描述

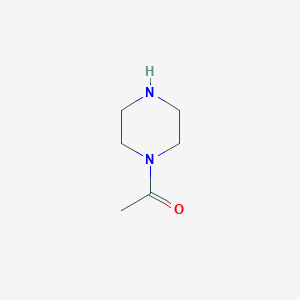

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDPUENCROCRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160833 | |

| Record name | 1-Acetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-98-0 | |

| Record name | 1-Acetylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13889-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64RRE6QT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Acetylpiperazine

Established Synthetic Pathways

The synthesis of 1-acetylpiperazine, a key intermediate in the production of various fine chemicals and pharmaceuticals, can be achieved through several established pathways. ontosight.ai These methods primarily focus on the selective acetylation of one of the two nitrogen atoms in the piperazine (B1678402) ring.

Acetylation of Piperazine with Acetic Anhydride (B1165640) or Acetyl Chloride

A common and direct method for preparing this compound involves the acetylation of piperazine using either acetic anhydride or acetyl chloride. ontosight.ai This reaction is conceptually straightforward; however, controlling the selectivity to obtain the mono-acetylated product can be challenging, as the reaction can readily proceed to form the 1,4-diacetylpiperazine byproduct. researchgate.netingentaconnect.com

One approach to favor mono-acetylation is by reacting piperazine with acetic anhydride in glacial acetic acid. tandfonline.com In this medium, piperazine is predominantly present as its monoacetate salt, which deactivates one of the nitrogen atoms, thereby promoting the desired mono-acylation. tandfonline.com Similarly, acetyl chloride can be used as the acetylating agent. ontosight.aimuni.cz The reaction conditions, such as solvent and temperature, are critical in maximizing the yield of this compound while minimizing the formation of the disubstituted product. researchgate.netingentaconnect.com Another documented method involves the iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net

A variety of solvents can be employed for these reactions, including dichloromethane (B109758), chloroform, tetrahydrofuran, and 1,4-dioxane, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the acid generated during the reaction. prepchem.comchemicalbook.com

Direct N1-Monosubstitution Techniques and Chemoselective Protocols

Achieving high chemoselectivity for N1-monosubstitution of piperazine is a significant area of research to avoid the formation of undesired 1,4-disubstituted products and to circumvent multi-step protection-deprotection strategies. researchgate.netingentaconnect.comnih.gov

A highly effective strategy for direct and chemoselective N1-monosubstitution involves the in situ generation of the piperazin-1-ium (B1237378) cation. researchgate.netingentaconnect.communi.cz By protonating one of the nitrogen atoms of piperazine, its nucleophilicity is significantly reduced, effectively protecting it from reacting with electrophiles. nih.govresearchgate.net This allows the remaining free secondary amine to react selectively. This method is simpler than traditional protection strategies that involve groups like benzyl (B1604629) or Boc (tert-butyloxycarbonyl), which require additional synthesis and removal steps. researchgate.netingentaconnect.comgoogle.com

The piperazin-1-ium cation can be generated by using acetic acid as the reaction medium or by the chemisorption of piperazine onto a weakly acidic cation-exchanger resin. ingentaconnect.communi.cz This protonated intermediate can then react with a variety of electrophilic reagents, including acyl chlorides, anhydrides, sulfonyl chlorides, carbamoyl (B1232498) chlorides, and nitrourea, to yield the corresponding 1-monosubstituted piperazine derivatives. researchgate.netingentaconnect.communi.czmuni.cz

The aza-Michael addition represents another important pathway for the synthesis of 1-substituted piperazine derivatives. muni.czresearchgate.net This reaction involves the conjugate addition of piperazine to electron-deficient alkenes or alkynes, such as derivatives of acrylic acid, propiolic acid, and acetylenedicarboxylic acid. muni.czmuni.czresearchgate.net

Similar to acylation, direct aza-Michael addition to piperazine can lead to a mixture of mono- and disubstituted products. google.communi.cz To achieve selective mono-addition, the principle of using the piperazin-1-ium cation is employed. muni.czresearchgate.net By generating the piperazin-1-ium cation in situ, one nitrogen atom is deactivated, allowing for the selective addition of the other nitrogen to the activated multiple bond. muni.czresearchgate.net This method has been successfully used with Michael acceptors like dimethyl fumarate, dimethyl maleate, methyl acrylate, and acrylonitrile. muni.cz The use of catalysis by various metal ions can further enhance the efficiency of these reactions. muni.czresearchgate.net

Solid-phase synthesis and the use of resin-supported catalysts have emerged as powerful tools to improve the efficiency and selectivity of this compound synthesis and its derivatives. researchgate.netingentaconnect.communi.cz These techniques offer several advantages, including simplified purification, catalyst recycling, and often, shorter reaction times and higher yields. nih.gov

One application of solid-phase synthesis involves the immobilization of the piperazin-1-ium cation on a weakly acidic cation-exchanger resin. researchgate.netingentaconnect.communi.cz This ionically-bound substrate can then be reacted with electrophiles like carboxylic anhydrides or nitrourea. researchgate.netingentaconnect.communi.cz

Furthermore, the syntheses can be effectively catalyzed by metal ions supported on these resins. researchgate.netmuni.cznih.gov Ions such as Cu(I), Cu(II), Al(III), and Ce(III) have been shown to be effective catalysts. researchgate.netnih.gov These resin-supported metal catalysts can significantly accelerate reactions, leading to the formation of the desired 1-monosubstituted piperazines in high yields (82-95%) and with reduced reaction times. ingentaconnect.communi.cz The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture. nih.gov

Multi-step Synthesis Approaches for Derivatives

While direct methods are often preferred for their simplicity, multi-step synthesis approaches are crucial for creating more complex derivatives of this compound. google.comontosight.ai These strategies typically involve the initial preparation of a monosubstituted piperazine, which then serves as a building block for further elaboration. google.comontosight.ai

For instance, a common strategy involves the use of a protecting group, such as a benzyl or Boc group, to temporarily block one of the piperazine nitrogens. researchgate.netgoogle.comresearchgate.net The unprotected nitrogen can then be reacted with a desired reagent. Following this, the protecting group is removed to yield the 1-substituted piperazine. google.com This intermediate can then be acetylated or undergo other transformations at the N4 position. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) can be prepared in a multi-step process. prepchem.comsigmaaldrich.comgoogle.com Similarly, the synthesis of 5(6)-(un)substituted(1H-benzimidazol-2-yl-thio)acetyl piperazine derivatives involves a three-step sequence. ijpsonline.com

Another multi-step approach involves the alkylation of N-acetylpiperazine itself. researchgate.net This method is used to introduce various alkyl groups at the N4 position, followed by hydrolysis of the acetyl group if the N-alkylpiperazine is the final desired product. researchgate.net

These multi-step syntheses, although more complex, provide the versatility needed to access a wide range of structurally diverse piperazine derivatives with potential applications in various fields, including pharmaceuticals. ontosight.aiijpsonline.com

Derivatization Strategies and Functionalization

This compound serves as a versatile building block in organic synthesis, utilized for its reactive secondary amine group which allows for the introduction of the acetylpiperazine moiety into a wide array of more complex molecules. The derivatization strategies often involve nucleophilic substitution or condensation reactions at the N-4 position of the piperazine ring.

This compound is a key intermediate in the synthesis of various 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. fishersci.nosigmaaldrich.comlookchem.comchemicalbook.comottokemi.com These complex heterocyclic systems are of interest in medicinal chemistry. The synthetic pathway typically involves the reaction of this compound with a suitable precursor containing the indolizinoquinoline core, where the piperazine moiety is introduced through a nucleophilic substitution reaction. The acetyl group provides a stable, yet functionalized, terminus to the piperazine ring.

Table 1: Synthesis of Indolizinoquinoline-5,12-dione Derivatives

| Reactant | Key Reagent | Product Class |

| Indolizinoquinoline Precursor | This compound | 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives |

The chemical utility of this compound extends to the preparation of substituted pyrimidin-4-amines. fishersci.nosigmaaldrich.comlookchem.comchemicalbook.comottokemi.com Specifically, it is employed in the synthesis of 2-substituted-N-(naphth-1-ylmethyl)-pyrimidin-4-amines and 2-substituted-N-benzhydrylpyrimidin-4-amines. fishersci.nosigmaaldrich.comlookchem.comchemsrc.com In these syntheses, the this compound molecule acts as a nucleophile, attacking an electrophilic center on a pyrimidine (B1678525) precursor to form the final substituted amine products. The incorporation of the acetylpiperazine group can influence the pharmacological properties of the resulting compounds.

Table 2: Synthesis of Substituted Pyrimidin-4-amines

| Reactant | Key Reagent | Product Class |

| Substituted Pyrimidine Precursor | This compound | 2-substituted-N-(naphth-1-ylmethyl)-pyrimidin-4-amines |

| Substituted Pyrimidine Precursor | This compound | 2-substituted-N-benzhydrylpyrimidin-4-amines |

The synthesis of benzimidazole-2-thione piperazine derivatives involves multi-step procedures where N-monosubstituted piperazines, such as this compound, are crucial reagents. ijpsonline.comnih.gov One common pathway involves the reaction of sigmaaldrich.comCurrent time information in Bangalore, IN.-thiazolo[3,2-a]benzimidazol-3(2H)-ones with an N-substituted piperazine in ethanol (B145695) under reflux conditions. nih.gov This reaction proceeds via hydrolysis of the thiazolo-benzimidazolone intermediate followed by condensation with the piperazine derivative to yield the final 5(6)-(un)substituted(1H-benzimidazol-2-yl-thio)acetyl piperazine derivatives. ijpsonline.comijpsonline.com

Another reported method involves a three-step synthesis starting with a William's reaction of 5(6)-(un)-substituted-1H-benzimidazol-2-thiols with chloroacetic acid. ijpsonline.comijpsonline.com The resulting intermediate is then treated with acetic anhydride, followed by hydrolysis and condensation with an N-mono substituted piperazine, like this compound, in refluxing ethanol. ijpsonline.comijpsonline.com

Table 3: General Synthesis of Benzimidazole-2-thione Piperazine Derivatives

| Starting Material | Intermediate | Second Reagent | Reaction Conditions | Final Product |

| sigmaaldrich.comCurrent time information in Bangalore, IN.-Thiazolo[3,2-a]benzimidazol-3(2H)-one | - | N-substituted piperazine (e.g., this compound) | Ethanol, Reflux (3h) | 1H-Benzimidazol-2-ylthioacetylpiperazine derivative |

| 5-substituted-1H-benzimidazole-2-thiol | 5-substituted-(1H-benzimidazol-2yl-thio)acetic acid | N-substituted piperazine (e.g., this compound) | Ethanol, Reflux (5h) | 5-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivative |

This compound is incorporated into complex urea (B33335) derivatives, which have been investigated as potent enzyme inhibitors. nih.gov The synthesis of these molecules often involves creating a larger scaffold containing an unsubstituted piperazine ring first. The final step is then the acetylation of the terminal nitrogen (N4) of the piperazine moiety. nih.govscispace.com For example, 1-adamantan-1-yl-3-(3-(4-(piperazin-1-yl)butoxy)phenyl)urea can be acetylated using acetic anhydride in dichloromethane to yield the N4-acetyl protected derivative. nih.govscispace.com This terminal acetylation can significantly impact the biological potency of the urea compound. scispace.com

Table 4: Acetylation of Piperazine-Containing Ureas

| Precursor | Acetylating Agent | Solvent | Product |

| N4-unsubstituted piperazine-containing urea | Acetic Anhydride (Ac₂O) | Dichloromethane (DCM) | N4-acetyl protected piperazine-containing urea |

This compound can function as a linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced biological activities. mdpi.comacs.org In one such application, the privileged structure thiazolidinedione was introduced into the C-20 carboxylic group of celastrol (B190767) using this compound as a linker to prepare a series of thiazolidinedione-conjugated derivatives. acs.org This strategy involves forming amide bonds between the carboxylic acid of one fragment, the piperazine linker, and the second molecular moiety, resulting in a complex hybrid amide.

Table 5: Use of this compound as a Linker

| Fragment 1 (with carboxylic acid) | Linker | Fragment 2 | Resulting Structure |

| Celastrol | This compound | Thiazolidinedione | Thiazolidinedione-conjugated celastrol derivative |

This compound participates in coordination chemistry, reacting with various metal salts to form complexes. In studies involving Zinc(II) compounds, the reaction of this compound (1-Acpz) with a starting material of [Zn(quin)₂(H₂O)] (where quin⁻ is quinaldinate) in acetonitrile (B52724) resulted in the formation of a complex cocrystal. rsc.orgrsc.org The confirmed crystal structure of this product was [Zn(quin)₂(1-Acpz)₂]·[Zn(quin)₂(pz)]n·4CH₃CN, indicating that the this compound acts as a ligand coordinating to the zinc center. rsc.orgrsc.org

Furthermore, this compound can react with acids to form proton transfer salts, which can then be used to synthesize metal complexes. A proton transfer salt, (HAcpip)(H₂ssa), was formed from the reaction between this compound and 5-sulfosalicylic acid (H₃ssa). mjcce.org.mkmjcce.org.mk This salt was subsequently reacted with Cu(II) acetate (B1210297) to synthesize the copper(II) complex, (H₂Acpip)[Cu(Hssa)₂]·5H₂O. mjcce.org.mkmjcce.org.mk

Table 6: Reactions of this compound with Metal Compounds

| Metal Starting Material | Reagent(s) | Solvent | Product |

| [Zn(quin)₂(H₂O)] | This compound | Acetonitrile | [Zn(quin)₂(1-Acpz)₂]·[Zn(quin)₂(pz)]n·4CH₃CN rsc.orgrsc.org |

| Cu(Ac)₂·H₂O | (HAcpip)(H₂ssa) (Proton transfer salt from this compound and 5-sulfosalicylic acid) | Not Specified | (H₂Acpip)[Cu(Hssa)₂]·5H₂O mjcce.org.mkmjcce.org.mk |

Synthesis of 1,4-Diacetylpiperazine-2,5-dione (B1297580) and Aldol (B89426) Condensation Reactions

The synthesis of 1,4-diacetylpiperazine-2,5-dione is a key transformation, as this derivative serves as an activated precursor for subsequent aldol condensation reactions. uit.no The acetylation of piperazine-2,5-dione (glycine anhydride) is typically achieved by reacting it with acetyl chloride or acetic anhydride. uit.nomdpi.com One method involves refluxing glycine (B1666218) anhydride with excess acetic anhydride, which yields a brown solid. uit.no A faster, alternative method utilizes microwave heating, reducing the reaction time significantly. uit.no

Once synthesized, 1,4-diacetylpiperazine-2,5-dione is a versatile starting material for aldol condensation reactions with various aldehydes. tandfonline.comresearchgate.net These reactions are fundamental for introducing substituents at the C-3 and C-6 positions of the piperazine-2,5-dione core. The use of 1,4-diacetylpiperazine-2,5-dione allows for controlled, stepwise condensations, enabling the synthesis of both symmetrical and unsymmetrical bisarylidene derivatives. mdpi.com

The reaction conditions for the aldol condensation can be varied. For instance, the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes can be carried out using potassium fluoride (B91410) on alumina (B75360) as a catalyst, either without a solvent under microwave irradiation or at room temperature in the presence of dimethylformamide (DMF). tandfonline.comtandfonline.com Other conditions involve the use of a base like triethylamine in DMF. uit.no These methods have been successfully applied to the synthesis of natural products like albonursin and its analogs. tandfonline.comtandfonline.com

The reaction can be controlled to produce mono- or disubstituted products. When one equivalent of 1,4-diacetylpiperazine-2,5-dione is reacted with one equivalent of an aldehyde, the monoarylidene product is selectively obtained. mdpi.comtandfonline.com The use of at least two equivalents of an aldehyde leads to the formation of the disubstituted product. tandfonline.com

Table 1: Aldol Condensation Reactions of 1,4-Diacetylpiperazine-2,5-dione

| Aldehyde Reactant | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | KF on Alumina | None (microwave) | Monoarylidene piperazinedione | tandfonline.comtandfonline.com |

| Aromatic Aldehydes | KF on Alumina | DMF | Monoarylidene piperazinedione | tandfonline.comtandfonline.com |

| Appropriate Aldehyde | Triethylamine | DMF | Monoarylidene piperazinedione | mdpi.com |

| Benzaldehyde | Cesium Carbonate | DMF | (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione | researchgate.net |

| Substituted Benzaldehydes | Potassium tert-butoxide | Not specified | 3-Arylmethylene-2,5-piperazinediones | researchgate.net |

Incorporation into PROTAC Linkers

This compound is a structural motif that can be incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov The linker plays a crucial role in the efficacy of a PROTAC, and the inclusion of a piperazine ring can enhance rigidity and improve solubility upon protonation. nih.govrsc.org

In the synthesis of PROTACs, piperazine-containing linkers can be connected to the warhead and the E3 ligase ligand through various chemical reactions, including the formation of amide bonds. nih.govnih.gov The use of an acetylated piperazine moiety within the linker structure has been shown to be a strategy to improve metabolic stability by preventing N-dealkylation reactions. nih.govrsc.org

Reaction Mechanisms and Stereochemical Considerations

Analysis of Chemoselectivity in N-Substitution Reactions

The direct N-substitution of piperazine with electrophilic reagents often lacks chemoselectivity, leading to a mixture of mono- and di-substituted products. researchgate.netresearchgate.netmuni.cz However, methods have been developed to achieve chemoselective mono-N-substitution.

One approach involves the use of the piperazin-1-ium cation, which is generated in situ from piperazine using an acid like acetic acid or by chemisorption onto a weakly acidic cation-exchanger resin. researchgate.netresearchgate.net The protonation of one nitrogen atom deactivates it towards further electrophilic attack, allowing the other nitrogen to react selectively. This method has been successfully used for the mono-acylation of piperazine with acyl chlorides and anhydrides. researchgate.netmuni.cz Computer modeling of the acid-base equilibria of piperazine and this compound has been used to predict suitable reaction conditions for this selective synthesis. researchgate.netresearchgate.net

The basicity of the nitrogen atoms in piperazine is a key factor governing chemoselectivity. The second pKa of piperazine is significantly lower than the first, meaning that once one nitrogen is protonated or substituted with an electron-withdrawing group like acetyl, the basicity and nucleophilicity of the second nitrogen are reduced. nih.gov This difference in basicity is exploited to control the substitution pattern.

Stereochemistry in Aldol Condensation Reactions

The aldol condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer. tandfonline.commasterorganicchemistry.com The geometry of the resulting exocyclic double bond is typically of the Z-configuration, which is generally more stable due to steric effects. researchgate.net

For example, the condensation of 1,4-diacetylpiperazine-2,5-dione with (1-benzenesulfonyl)indole-3-carbaldehyde in the presence of cesium carbonate exclusively afforded the Z-isomer. researchgate.net The stereochemistry was confirmed by ROESY-NMR experiments, which showed a nuclear Overhauser effect (NOE) between the indole (B1671886) proton and a proton on the diketopiperazine ring. researchgate.net

The stereochemical outcome of aldol reactions is influenced by factors such as the nature of the reactants, the base used, and the reaction conditions. ijnrd.org The formation of the enolate from 1,4-diacetylpiperazine-2,5-dione is a critical step, and its subsequent addition to the aldehyde proceeds through a transition state that determines the stereochemistry of the product. masterorganicchemistry.com While detailed mechanistic studies on the stereochemistry of aldol reactions involving 1,4-diacetylpiperazine-2,5-dione are specific to each reaction, the general principles of stereocontrol in aldol condensations apply. masterorganicchemistry.com

Advanced Analytical Techniques and Characterization in 1 Acetylpiperazine Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure and conformational behavior of 1-acetylpiperazine. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), offer detailed insights into its atomic and molecular composition.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular structure and conformational isomers of this compound. nih.gov The vibrational spectra of this compound have been recorded in the 4000–40 cm⁻¹ range. nih.govchemicalbook.com Such studies often combine experimental data with theoretical calculations, like Density Functional Theory (DFT), to provide detailed assignments of vibrational modes and to investigate the molecule's conformational stability. nih.gov

Research has shown that for this compound, there is strong agreement between theoretically predicted vibrational frequencies and those obtained experimentally. nih.gov These analyses, supported by Potential Energy Distribution (PED), help in reliably assigning the normal mode frequencies. nih.gov Conformational analysis indicates that the typical chair conformation with equatorial substituents is not the preferred structure, likely due to steric hindrance. nih.gov The formation of intermolecular interactions, such as hydrogen bonds, can lead to small modifications in covalent bonds, which in turn affect their vibrational frequencies and can be observed as peak shifts in IR and Raman spectra. americanpharmaceuticalreview.com

Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3272 | - | Stretching of the secondary amine N-H bond |

| C-H Stretch (Piperazine Ring) | 2954, 2896, 2831 | 2954, 2889, 2833 | Asymmetric and symmetric stretching of CH₂ groups |

| C=O Stretch | ~1630-1650 | ~1630-1650 | Stretching of the amide carbonyl group |

| C-N Stretch | 1238, 1149, 929 | 1237, 1132, 937 | Stretching of the carbon-nitrogen bonds in the ring and acetyl group |

| CH₂ Wagging | 1362, 1355, 1339, 1324 | - | Wagging vibrations of the methylene (B1212753) groups |

| CH₂ Twisting | 1143, 1124, 1074 | 1140 | Twisting vibrations of the methylene groups |

Note: The exact frequencies can vary based on the experimental conditions (e.g., solvent, phase) and theoretical model used for calculation. The data presented is a compilation of typical values found in the literature for piperazine (B1678402) derivatives. nih.govultraphysicalsciences.orgdergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. slideshare.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals appear for the protons of the acetyl group and the piperazine ring. The piperazine ring protons typically show complex splitting patterns due to coupling between adjacent non-equivalent protons. chemicalbook.com For N,N'-substituted piperazines, dynamic NMR studies have revealed the presence of different conformers (rotamers) due to the restricted rotation around the C-N amide bond, which has partial double-bond character. nih.gov This can lead to the observation of multiple broad signals for the piperazine NCH₂ groups at room temperature. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the different carbon atoms within the piperazine ring. guidechem.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, confirming the complete molecular structure. core.ac.uk

Typical NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.09 | Singlet | CH₃ (Acetyl group) |

| ¹H | ~2.78-2.85 | Triplet/Multiplet | CH₂ (Piperazine ring, adjacent to NH) |

| ¹H | ~3.45-3.55 | Triplet/Multiplet | CH₂ (Piperazine ring, adjacent to N-acetyl) |

| ¹³C | ~21.4 | - | CH₃ (Acetyl group) |

| ¹³C | ~40-50 | - | CH₂ (Piperazine ring carbons) |

| ¹³C | ~169.0 | - | C=O (Carbonyl) |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). The exact values and multiplicities can be influenced by the solvent and spectrometer frequency. nih.govchemicalbook.comguidechem.com

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk For this compound, MS analysis confirms the molecular weight of 128.17 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring the m/z value with very high accuracy (typically to four or five decimal places). alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For instance, HRMS can differentiate between two molecules with the same integer mass but different atomic compositions by detecting the minute mass differences between their constituent atoms. researchgate.net Techniques like electrospray ionization (ESI) are often used in HRMS for the analysis of pharmaceutical compounds. rsc.orgnih.gov The enhanced resolution of HRMS also helps in analyzing fragmentation patterns, which provides further structural information and aids in the identification of unknown compounds or metabolites. researchgate.net

Chromatographic Techniques

Chromatography is essential for the separation, identification, and purification of this compound, as well as for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from impurities or other components in a mixture. Reverse-phase (RP) HPLC methods are commonly employed for the analysis of piperazine derivatives. sielc.com

A typical RP-HPLC method for this compound might use a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications compatible with mass spectrometry (MS) detection. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it suitable for high-throughput applications. sielc.com

Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Application | Purity assessment, impurity profiling, preparative separation |

This table represents a general method; specific conditions such as gradient, flow rate, and column temperature would be optimized for a particular application. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. nih.govukessays.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and developing it with an appropriate solvent system (mobile phase), one can visualize the consumption of starting materials and the formation of products. aga-analytical.com.pl

The separation on a standard silica gel plate is based on polarity. Different compounds will travel different distances up the plate, resulting in different retardation factors (Rf values). ukessays.com Visualization can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent. nih.gov TLC is invaluable in synthetic chemistry for quickly determining reaction completion, identifying the presence of byproducts, and optimizing reaction conditions. itwreagents.com It is also used to select an appropriate solvent system for purification by column chromatography. ukessays.com

X-Ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not detailed in the reviewed literature, studies on its derivatives provide critical insights into the conformational behavior of the acetylpiperazine moiety.

For instance, the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, a derivative incorporating the this compound pharmacophore, was determined using single-crystal X-ray diffraction. The analysis revealed detailed information about its solid-state conformation, including bond lengths, bond angles, and the spatial relationship between its constituent rings. Such data is invaluable for understanding structure-activity relationships and for validating the geometries predicted by computational models.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₉ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.392(2) |

| b (Å) | 7.9180(16) |

| c (Å) | 30.474(6) |

| β (°) | 97.78(3) |

| Volume (ų) | 2484.4(9) |

Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict and interpret the properties of molecules like this compound, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry of piperazine derivatives, predicting bond lengths and angles that are typically in good agreement with experimental data from XRD. nih.gov

Furthermore, DFT is used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. This detailed spectroscopic analysis helps to confirm the molecular structure and understand its dynamic behavior. Studies on related piperazine compounds demonstrate that DFT is also instrumental in calculating various reactivity descriptors, providing a theoretical basis for understanding the molecule's chemical behavior. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how this compound-based ligands interact with biological targets at the molecular level.

Histone Deacetylases (HDACs): Piperazine-containing compounds have been investigated as inhibitors of HDACs, which are important targets in cancer therapy. Docking simulations reveal that the piperazine ring often acts as a central scaffold or linker, connecting a zinc-binding group to a surface-recognition "cap" group. These studies help elucidate how modifications to the piperazine core influence binding affinity and selectivity for different HDAC isoforms.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): A derivative of this compound, 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, has been identified as a competitive inhibitor of ERAP1, an enzyme involved in the immune system. nih.govnih.govacs.org Molecular docking suggests this compound targets the active site of the enzyme, providing a structural basis for its inhibitory activity. nih.gov

Other Targets (Kinases, FABP4): The versatile piperazine scaffold is also incorporated into inhibitors for other significant biological targets.

Kinases: While specific studies on this compound are limited, the broader class of piperazine derivatives has been docked into the ATP-binding sites of various protein kinases, highlighting common interaction modes that are critical for designing new anticancer agents. nih.govmdpi.com

Fatty Acid Binding Protein 4 (FABP4): The inhibition of FABP4 is a therapeutic strategy for metabolic disorders. nih.govox.ac.uk Molecular docking has been used to explore how small molecules, including those with structures related to piperazine derivatives, bind within the fatty acid-binding cavity of FABP4. nih.gov

| Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|

| COX-1 | Arg120, Tyr355 | Hydrogen Bonding |

| COX-2 | Arg120, Tyr355, Ala527 | Hydrogen Bonding |

| HDACs | (Active site zinc ion) | Coordination, Hydrogen Bonding |

| ERAP1 | Active Site Residues | Competitive Binding |

| Kinases | ATP-Binding Site Residues | Hydrogen Bonding, Hydrophobic Interactions |

High-level quantum mechanical calculations are performed to obtain highly accurate energies and properties for molecules. The choice of the functional and basis set is critical for the reliability of the results.

M06-2X Functional: This is a meta-hybrid DFT functional known for its good performance in calculating non-covalent interactions, which are crucial for understanding molecular complexes and ligand-receptor binding. science.govresearchgate.net It is often used to accurately compute interaction energies and reaction barriers. researchgate.net

6-31G(d) Basis Set: This represents a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. acs.orgnih.govaimspress.com The inclusion of polarization functions (d-functions) is essential for describing the anisotropic shape of electron density around atoms, leading to more accurate molecular geometries and electronic properties compared to unpolarized basis sets. acs.orgaimspress.com This combination of functional and basis set provides a robust and computationally efficient method for studying the properties of organic molecules like this compound. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. youtube.com For piperazine derivatives, HOMO-LUMO analysis helps to understand intramolecular charge transfer processes, which are fundamental to their optical and electronic properties. physchemres.org

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.dewolfram.comdeeporigin.com It is calculated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de MEP maps are color-coded to identify different regions of electrostatic potential. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region is typically located around the carbonyl oxygen atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. This is often found around the hydrogen atoms, particularly the N-H proton of the piperazine ring.

Green Regions: Represent areas of neutral potential.

By analyzing the MEP map, researchers can predict the sites where a molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding, which is crucial for predicting its binding behavior with biological receptors. uni-muenchen.dedeeporigin.com

Prediction of Corrosion Inhibition Efficiencies using Data-Driven Techniques

The advent of machine learning and data-driven methodologies has introduced a paradigm shift in materials science, offering the potential to predict the performance of chemical compounds, such as this compound, as corrosion inhibitors before their synthesis or extensive experimental testing. bohrium.com These techniques leverage computational power to build models that correlate the molecular structures of compounds with their experimentally determined inhibition efficiencies. ceon.rs By identifying key molecular descriptors, these models can forecast the potential of new or untested molecules, thereby accelerating the discovery of effective corrosion inhibitors. researchgate.net

The core of this predictive approach lies in the application of Quantitative Structure-Property Relationship (QSPR) models. nih.gov A typical workflow involves:

Data Collection : Assembling a dataset of various organic molecules with their experimentally measured corrosion inhibition efficiencies.

Descriptor Calculation : Computationally determining a wide range of molecular descriptors for each molecule. These can include electronic properties (like the energy of the highest occupied and lowest unoccupied molecular orbitals, HOMO and LUMO), physical properties (molecular weight, volume), and topological descriptors.

Model Training : Using machine learning algorithms to train a model on this dataset, enabling it to learn the complex relationships between the molecular descriptors and corrosion inhibition performance.

Prediction and Validation : Employing the trained model to predict the inhibition efficiency of new compounds, such as this compound, and validating these predictions against experimental results. researchgate.netkneopen.com

In a notable study focused on predicting the corrosion inhibition efficiencies of a diverse set of small organic molecules on a magnesium alloy (AZ91), this compound was included in the dataset. researchgate.net The researchers utilized supervised machine learning approaches, specifically Support Vector Regression (SVR) and Kernel Ridge Regression (KRR), to build their predictive models. These models were trained on a database of 58 small organic molecules, using molecular descriptors derived from density functional theory (DFT) calculations to encode the molecular information. researchgate.net

The findings for this compound were particularly significant. The experimental results revealed that, under the tested conditions, this compound did not inhibit corrosion but instead acted as a corrosion accelerator, with an experimental inhibition efficiency (IE) of -563%. While the machine learning models correctly predicted that it would accelerate corrosion (predicting negative IE values), they were unable to forecast the extreme magnitude of this effect. researchgate.net

The predicted and experimental values for this compound from this data-driven study are detailed in the table below.

| Compound | Prediction Model | Predicted Inhibition Efficiency (%) | Experimental Inhibition Efficiency (%) |

|---|---|---|---|

| This compound | Support Vector Regression (SVR) | -172 | -563 |

| Kernel Ridge Regression (KRR) | -108 |

Data sourced from Li et al. researchgate.net

This research underscores both the promise and the current challenges of using data-driven techniques for corrosion inhibitor design. bohrium.com While the models could qualitatively identify this compound as a corrosion accelerator, the quantitative discrepancy highlights the difficulty in predicting the behavior of outlier compounds whose properties lie far outside the range of the training data. researchgate.net Such outcomes are crucial for refining future predictive models, emphasizing the need for larger and more diverse training datasets to improve their accuracy and robustness, especially for compounds with unconventional inhibition characteristics. mdpi.com

Biological and Pharmacological Investigations of 1 Acetylpiperazine and Its Derivatives

Antimicrobial Activities

Derivatives of 1-acetylpiperazine have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi. The piperazine (B1678402) nucleus is a key pharmacophore that contributes to the antimicrobial potential of these compounds, and its acetylation, along with other substitutions, plays a crucial role in modulating their activity. apjhs.com

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated the search for novel antibacterial agents. Piperazine derivatives have emerged as a promising class of compounds in this regard. nih.gov Research has shown that certain novel piperazine derivatives exhibit significant bactericidal activity against MRSA. For instance, some compounds have demonstrated potent inhibition of MRSA growth, with minimum inhibitory concentrations (MIC) being a key measure of their efficacy. ijcmas.com

While specific studies focusing exclusively on this compound derivatives against Clostridium perfringens are not extensively documented in the available literature, research on related piperazine compounds has shown activity against other Clostridium species. For example, some piperazine derivatives have been evaluated against Gram-positive bacteria, including Clostridium sporogenes, indicating the potential for this class of compounds to be effective against anaerobic bacteria like Clostridium perfringens. researchgate.net The mechanism of action often involves the disruption of bacterial cellular processes, which can be enhanced by the presence of the piperazine ring. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Piperazine-substituted chrysin (B1683763) derivatives | Staphylococcus aureus | 1.15 µg/mL | manipal.edu |

| Piperazine substituted coumarin (B35378) derivatives | Staphylococcus aureus | 0.35 µg/mL | manipal.edu |

| 1-(4-nitrophenyl)piperazine derivative | Mycobacterium kansasii | 15.0 µM | nih.gov |

| N,N′-disubstituted piperazine | Staphylococcus aureus | 16 µg/mL | mdpi.com |

In addition to their antibacterial effects, this compound derivatives have been investigated for their antifungal properties. acgpubs.orgsemanticscholar.org Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus species, are a growing health concern. Certain piperazine derivatives have shown significant activity against these fungal strains. acgpubs.orgsemanticscholar.org

One area of research has focused on piperazine propanol (B110389) derivatives as inhibitors of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell death. nih.gov For example, the piperazine propanol derivative GSI578 was identified as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 microM. nih.gov This compound also exhibited in vitro antifungal activity against pathogenic fungi including C. albicans and Aspergillus fumigatus. nih.gov

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Piperazine propanol derivative GSI578 | Candida albicans (enzyme inhibition) | IC50 = 0.16 µM | nih.gov |

| 1-(4-nitrophenyl)piperazine derivative | Fusarium avenaceum | MIC = 14.2 µM | nih.gov |

The broader field of antimicrobial research has seen the development of numerous piperazine derivatives with a wide range of activities. apjhs.com The versatility of the piperazine scaffold allows for its incorporation into various molecular structures to enhance antimicrobial potency. apjhs.comijbpas.com Researchers have synthesized and evaluated diverse series of piperazine-containing compounds, demonstrating their potential as broad-spectrum antimicrobial agents. apjhs.commanipal.edu These studies often explore the structure-activity relationships, aiming to optimize the compounds for better efficacy and a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. apjhs.com The collective body of research underscores the importance of the piperazine nucleus as a privileged structure in the design of new antimicrobial drugs. apjhs.com

Anticancer and Antitumor Research

The piperazine moiety is a key component in the design of numerous anticancer agents. Derivatives of this compound have been explored for their potential to interact with various targets involved in cancer cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it an important therapeutic target. nih.gov A novel class of phenylpiperazine derivatives has been discovered to have potent inhibitory effects on EGFR. nih.gov

Computational docking studies have provided insights into the binding mode of these derivatives within the EGFR active site. nih.gov These studies have shown that specific substitutions on the phenylpiperazine scaffold can lead to interactions with key amino acid residues in the EGFR kinase domain, thereby inhibiting its activity. nih.gov For example, one potent compound demonstrated an IC50 of 0.08 µM against EGFR. nih.gov The development of such inhibitors is a significant area of research in oncology, with the aim of creating more effective and selective cancer therapies. dovepress.commdpi.comnih.gov

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML). nih.gov It functions by binding to the ATP-binding site of the Bcr-Abl oncoprotein, inhibiting its kinase activity. nih.gov The chemical structure of Imatinib includes a piperazine ring, which is crucial for its pharmacological activity. researchgate.net

Table 3: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Phenylpiperazine derivative (Compound 3p) | EGFR | 0.08 µM | nih.gov |

| Imatinib derivative (Compound 1h) | K562 cells (CML) | Lower than Imatinib | researchgate.net |

| Rhodanine–piperazine hybrid (Compound 12) | MCF-7 (Breast Cancer) | Potent activity | mdpi.com |

General Anticancer and Antitumor Properties of Piperazine Derivatives

The piperazine scaffold is a significant pharmacophore in the development of novel anticancer agents due to its versatile binding characteristics and presence in numerous approved anticancer drugs. Derivatives of piperazine have demonstrated a broad spectrum of antitumor activities, attributed to their ability to interact with various biological targets and modulate key signaling pathways involved in cancer progression. Research has shown that these compounds can induce apoptosis, inhibit cell cycle progression, and disrupt angiogenesis, making them a focal point in medicinal chemistry for creating more effective and selective cancer therapies.

The anticancer efficacy of piperazine derivatives has been observed across a wide range of human cancer cell lines. For instance, certain arylpiperazine derivatives have shown potent cytotoxic effects against prostate cancer cells (DU145), with some compounds exhibiting strong activity. In studies involving vindoline-piperazine conjugates, significant antiproliferative activity was noted against various cancer cell lines, including colon, central nervous system, melanoma, renal, and breast cancer cells. Specifically, a derivative containing a 4-trifluoromethylphenyl substituent was highly effective against colon cancer (KM12) and melanoma (SK-MEL-5) cell lines.

Furthermore, piperazine-based compounds have been investigated for their ability to overcome drug resistance. Some derivatives have shown efficacy against mutant cell lines that are resistant to existing therapies. The mechanism of action for many of these derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways. For example, some piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells.

The structural flexibility of the piperazine ring allows for the synthesis of a diverse library of compounds with varied substitution patterns, leading to a broad range of biological activities. This has enabled the development of derivatives with enhanced potency and selectivity for cancer cells over normal cells. The ongoing research into piperazine-containing compounds continues to yield promising candidates for the development of new anticancer therapies.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| Arylpiperazine | DU145 (Prostate) | Strong cytotoxic activity | |

| Vindoline-piperazine conjugate | KM12 (Colon) | High growth inhibition | |

| Vindoline-piperazine conjugate | SK-MEL-5 (Melanoma) | High growth inhibition | |

| Piperazine-based bis(thiazole) | HepG2, HCT 116, MCF-7 | Promising cytotoxicity | |

| Arylformyl piperazinyl | MDA-MB-231 (Breast) | Induced caspase-dependent apoptosis |

Anti-inflammatory and Immunomodulatory Effects

Certain derivatives of piperazine have been shown to possess significant anti-inflammatory properties by inhibiting the production of key proinflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In a study involving a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, a notable reduction in the levels of both TNF-α and IL-1β was observed in a pleurisy test. Another investigation into novel piperazine derivatives demonstrated a dose-dependent inhibition of TNF-α generation, with one compound achieving up to a 56.97% reduction at a concentration of 10 μM. These findings highlight the potential of piperazine-based compounds to modulate the inflammatory response by targeting crucial cytokine pathways.

The anti-inflammatory potential of piperazine derivatives has been further substantiated through in vivo studies, particularly using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. In one such study, a piperazine derivative administered orally at a dose of 100 mg/kg significantly reduced edema formation at all time points measured. Another research project focusing on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that all synthesized compounds exhibited potent anti-inflammatory activities in both xylene-induced ear edema and carrageenan-induced paw edema models in mice. Notably, two of the compounds showed anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) at the same dose. These results underscore the in vivo efficacy of piperazine derivatives in mitigating acute inflammatory responses.

While piperazine derivatives have demonstrated significant anti-inflammatory effects, which is a characteristic shared with nonsteroidal anti-inflammatory drugs (NSAIDs), there is currently a lack of specific research directly investigating the role of this compound or its derivatives in the context of NSAID-induced gastropathy. NSAID-induced gastropathy is a significant side effect of NSAID use, primarily caused by the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa. The development of safer anti-inflammatory agents with reduced gastrointestinal toxicity is an active area of research. Given the anti-inflammatory properties of piperazine derivatives, future studies could explore their potential to either mitigate NSAID-induced gastric damage or serve as alternative anti-inflammatory agents with a more favorable gastrointestinal safety profile. However, at present, there is no direct scientific literature to support a role for this compound derivatives in this specific area of research.

Receptor Interaction and Modulatory Studies

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives were synthesized using this compound. The subsequent cholinesterase inhibition assays revealed that many of these compounds displayed good activity against AChE and a high selectivity for AChE over BChE.

Further research into other piperazine derivatives has also demonstrated their potential as cholinesterase inhibitors. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested for their anticholinesterase activity. One of the compounds, with a chlorine moiety at the ortho position, showed the highest potency with an IC50 value of 0.91 ± 0.045 μM for AChE. Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that compounds with electron-withdrawing groups at position 3 and an electron-donating group at position 4 of the phenyl ring had enhanced AChE inhibitory activity, with one derivative exhibiting an IC50 of 7.1 nM.

The inhibitory potential of piperazine derivatives extends to BChE as well. A study on various piperazine derivatives reported IC50 values ranging from 4.85 to 8.35 µM for BChE. These findings indicate that the piperazine scaffold is a promising template for the design of both potent and selective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activities of Selected Piperazine Derivatives

| Derivative Class | Enzyme | IC50 Value | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 ± 0.045 μM | |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 7.1 nM | |

| Various Piperazine Derivatives | Acetylcholinesterase (AChE) | 4.59-6.48 µM | |

| Various Piperazine Derivatives | Butyrylcholinesterase (BChE) | 4.85-8.35 µM |

α1-Adrenoceptor Antagonism and Subtype Selectivity

Derivatives of this compound have been investigated for their antagonist activity at α1-adrenoceptors, which are implicated in conditions such as hypertension and benign prostatic hyperplasia. Research has focused on understanding the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds for α1-adrenoceptor subtypes (α1A, α1B, and α1D).

A study on a series of 1,4-substituted piperazine derivatives revealed that the nature of the substituent at the 4-position of the piperazine ring significantly influences the affinity for α1-adrenoceptors. nih.gov Compounds with a 1-(o-methoxyphenyl)piperazine moiety were found to be particularly promising. nih.gov For instance, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a high affinity for the α1-adrenoceptor with a Kᵢ value of 2.4 nM and a 142.13-fold selectivity for α1 over α2-adrenoceptors. nih.gov Another compound, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, also showed high affinity with a Kᵢ of 2.1 nM and a 61.05-fold selectivity for α1-adrenoceptors. nih.gov

Further research on arylpiperazine derivatives of phenytoin (B1677684) has also demonstrated their potential as α1-adrenoceptor antagonists. nih.gov The most active compounds in this series also contained 2-alkoxyphenylpiperazine moieties. nih.gov These findings underscore the importance of the arylpiperazine pharmacophore in achieving high affinity for α1-adrenoceptors. The antagonistic properties of these compounds were confirmed in functional bioassays, where they inhibited phenylephrine-induced contractions in isolated rat aorta. nih.govmdpi.com

| Compound | α1-Adrenoceptor Affinity (Kᵢ, nM) | α1/α2 Selectivity Ratio | Antagonistic Potency (pA₂) |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4 | 142.13 | 8.807 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 | 61.05 | - |

| 1-[3-(2-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 13.1 | - | 8.441 |

| 1-[3-(2-chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 4.2 | - | 8.799 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory and cardiovascular diseases due to its role in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). The inhibition of sEH increases the levels of EETs, leading to beneficial physiological effects. Several this compound derivatives, particularly those incorporating a urea (B33335) pharmacophore, have been identified as potent sEH inhibitors.

A study focused on 1,3-disubstituted ureas containing a piperidyl moiety demonstrated significant improvements in pharmacokinetic properties and potency compared to earlier adamantyl-urea based inhibitors. nih.gov For example, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited a substantial increase in potency and bioavailability. nih.gov Another study on piperazine urea derivatives identified two compounds with 1,3,4-oxadiazol-5-one and -thione functionalities as selective sEH inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net These findings highlight the potential of the piperazine scaffold in the design of novel and effective sEH inhibitors. nih.govresearchgate.net The structure-activity relationship studies revealed that the nature of the acyl group on the piperidine/piperazine ring and the substituents on the aryl urea portion are critical for potent sEH inhibition. nih.gov

| Compound | Human sEH IC₅₀ (nM) |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 0.7 |

| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 2.3 |

| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 1.1 |

| 1,3,4-oxadiazol-5-one piperazine urea derivative (compound 19) | 42 |

| 1,3,4-oxadiazol-5-thione piperazine urea derivative (compound 20) | 56 |

Nicotinic Receptor Modulation

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in various physiological processes. Modulation of nAChR activity is a therapeutic strategy for a range of neurological and inflammatory disorders. While the broader class of piperazine derivatives has been explored for their interaction with nAChRs, specific studies on this compound derivatives are limited in the available literature.

Research on N,N-disubstituted piperazines has shown that these compounds can exhibit selectivity for different nAChR subtypes. For example, a series of N,N-disubstituted piperazines displayed selectivity for the α4β2* nAChR subtype over the α7* subtype. researchgate.net The nature of the substituents on the piperazine ring was found to be crucial for this selectivity. researchgate.net While these compounds are not this compound derivatives, the findings suggest that the piperazine scaffold can be tailored to achieve subtype-selective modulation of nAChRs. Further investigation is required to determine the specific effects of the N-acetyl group on the interaction of piperazine derivatives with various nAChR subtypes.

Other Biological Activities and Therapeutic Areas

Anthelmintic Activity

Derivatives of this compound have shown promise as anthelmintic agents, which are crucial for treating parasitic worm infections in both humans and animals. The piperazine core is a well-established pharmacophore in anthelmintic drugs, and recent research has focused on developing novel derivatives with enhanced efficacy.

A notable study investigated a series of 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives for their in vitro activity against Trichinella spiralis. nih.gov Several of these compounds exhibited high efficacy, with some showing 96.0% to 100% effectiveness. nih.gov For example, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole was found to be 100% effective. nih.gov Another compound, 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole, showed 98.4% efficacy. nih.gov These results indicate that the this compound scaffold, when appropriately functionalized, can be a potent component of new anthelmintic drugs. Other studies have also reported the anthelmintic potential of 1,4-disubstituted piperazine derivatives and 1-benzhydryl piperazine derivatives against various helminths. ijpsr.comijprs.com

| Compound | Efficacy against Trichinella spiralis (%) |

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole | 100 |

| 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole | 98.4 |

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole | 96.0 |

| 1,4-bis[(5(6)-methyl-1(H)-benzimidazol-2-ylthio)acetyl]piperazine | 76 |

Antiviral Properties

The piperazine scaffold is a key structural motif in a number of antiviral drugs, and research into novel this compound derivatives continues to yield promising candidates for the treatment of viral infections, particularly HIV.

A review of recent advances in piperazine-based antiviral agents highlights the versatility of this heterocyclic core in targeting various viral proteins and enzymes. Diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such compound exhibited an EC₅₀ value of 0.0014 µM against the wild-type HIV-1 strain. nih.gov Another study on arylpiperazinyl fluoroquinolones identified compounds with potent anti-HIV activity, with IC₅₀ values as low as 0.06 µM in chronically infected cells. nih.gov Furthermore, piperazine-derived compounds have been investigated as inhibitors of HIV-1 integrase and entry. researchgate.netgoogle.com These studies collectively demonstrate that the this compound framework can be effectively utilized to design novel antiviral agents with diverse mechanisms of action.

| Compound Class | Target Virus | Activity Metric | Value (µM) |

| Diarylpyrimidine-piperazine sulfonyl derivative (18b1) | HIV-1 (WT) | EC₅₀ | 0.0014 |

| Diarylpyrimidine-piperazine derivative (16) | HIV-1 (WT) | EC₅₀ | 0.0035 |

| Arylpiperazinyl fluoroquinolone derivative | HIV-1 | IC₅₀ | 0.06 |

| Piperazine-derived NNRTI (9k) | HIV-1 | IC₅₀ | 13.18 µg/ml |

| 1,4-disubstituted piperazine analog (46) | HIV-1 | IC₅₀ | 0.00617 |

Stimulation of Keratinocyte and Dermal Fibroblast Proliferation (Growth Factor Properties)

This compound has been identified as a growth factor that demonstrates the ability to stimulate the proliferation of keratinocytes and dermal fibroblasts. biosynth.com The process of wound healing is a complex biological event that involves the coordinated activity of various cell types, with keratinocytes and dermal fibroblasts playing central roles. nih.govmdpi.com Dermal fibroblasts are critical for the formation of granulation tissue, which fills the wound space, while keratinocytes are responsible for re-epithelialization, forming a new protective barrier over the wound surface. nih.govmdpi.com

The interaction between these two cell types is crucial for effective tissue repair. plos.org Studies have shown that co-culturing keratinocytes with fibroblasts can enhance keratinocyte proliferation. plos.org This interaction is often mediated by a paracrine loop of cytokines and growth factors. plos.org For instance, fibroblasts can secrete growth factors that, in turn, stimulate keratinocyte growth. mdpi.com The proliferative phase of wound healing is characterized by the activation of keratinocytes and the replacement of the wound with granulation tissue, which is composed of fibroblasts, macrophages, and new blood vessels. mdpi.com The ability of compounds like this compound to promote the growth of these key cell types suggests potential applications in processes where tissue regeneration and repair are needed.

Potential in CNS-related Therapies (e.g., Antipsychotic, Anti-Alzheimer agents)

Derivatives of piperazine are significant in the development of therapies for Central Nervous System (CNS) disorders, including Alzheimer's disease. nih.govcuestionesdefisioterapia.com Alzheimer's disease is a neurodegenerative disorder characterized by the loss of synapses, which correlates with cognitive decline. nih.gov A promising strategy for treatment involves limiting this synaptic loss. nih.gov

Research has focused on the transient receptor potential canonical 6 (TRPC6) channel, a signaling pathway involved in regulating the stability of dendritic spines and memory formation. nih.gov Pharmacological activation of TRPC6 has been shown to protect hippocampal mushroom spines from the toxic effects of amyloid-beta, a hallmark of Alzheimer's disease. nih.gov Piperazine derivatives have been identified as activators of TRPC6 channels. nih.govnih.gov

For example, one study identified a novel piperazine derivative, referred to as cmp2, which is capable of crossing the blood-brain barrier. nih.gov This compound selectively activates TRPC6, restores synaptic plasticity in mouse models of Alzheimer's, and is considered a lead compound for drug development aimed at treating synaptic deficiency in the disease. nih.gov The mechanism of action is based on the selective stimulation of TRPC6 in neuronal spines. nih.govnih.gov This line of research highlights the potential of developing N,N-disubstituted piperazines as disease-modifying drugs for CNS illnesses. cuestionesdefisioterapia.comnih.gov

Antitubercular Activity

Piperazine and its derivatives have been investigated for their potential as antitubercular agents against Mycobacterium tuberculosis. nih.govdaneshyari.com Tuberculosis remains a significant global health issue, necessitating the discovery of new and effective treatments. daneshyari.com

In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. rsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra. rsc.org The most active compounds were found to have 50% inhibitory concentrations (IC₅₀) in the low micromolar range. rsc.org Further evaluation of the most potent compounds showed they were non-toxic to human embryonic kidney cells (HEK-293), indicating a degree of selectivity. rsc.org

Another approach involved the solid-phase synthesis of chiral 1,2,4-trisubstituted piperazines, which were also screened for activity against Mycobacterium tuberculosis H37Rv. nih.govdaneshyari.com The use of combinatorial chemistry and solid-phase synthesis allows for the rapid generation and screening of a large number of compounds, increasing the likelihood of identifying new therapeutic leads. nih.govdaneshyari.com These studies underscore the piperazine scaffold as a valuable starting point for the development of new antitubercular drugs.

| Compound | IC₅₀ (μM) against M. tuberculosis H37Ra | Reference |

|---|---|---|

| 6a | 1.35 | rsc.org |

| 6e | 1.98 | rsc.org |

| 6h | 2.18 | rsc.org |

| 6j | 1.54 | rsc.org |

| 6k | 1.67 | rsc.org |

| 7e | 1.89 | rsc.org |

Antidiabetic Applications

The piperazine scaffold is a key component in the design of various pharmacologically active compounds, including those with antidiabetic properties. frontiersin.orgnih.gov Researchers have explored piperazine derivatives as inhibitors of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.govbiomedpharmajournal.org Inhibiting these enzymes can help regulate blood sugar levels, particularly postprandial hyperglycemia. biomedpharmajournal.org

A study involving N-phenyl piperazine derivatives investigated their interactions with alpha-amylase through molecular docking and evaluated their anti-inflammatory properties. biomedpharmajournal.org Similarly, other research has focused on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives, testing their in vivo antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net The results from this study indicated that compounds with a sulfonyl functional group played an important role in the observed antidiabetic activity, with certain aliphatic sulfonyl functionalized derivatives showing significant efficacy. researchgate.net The versatility of the piperazine structure allows for modifications that can lead to potent agents for diabetes management. researchgate.net

| Compound Series | Key Structural Feature | Observed Antidiabetic Activity | Reference |

|---|---|---|---|

| N-Phenyl Piperazine Derivatives | N-phenyl piperazine core | Potential α-amylase inhibition | biomedpharmajournal.org |

| Benzimidazole (B57391) Derivatives with Piperazine | Piperazine linked to benzimidazole | α-glucosidase inhibition | nih.gov |

| 1-Benzhydryl-piperazine Sulfonamides (2a-2e) | Sulfonamide linkage | Significant in vivo antidiabetic activity | researchgate.net |